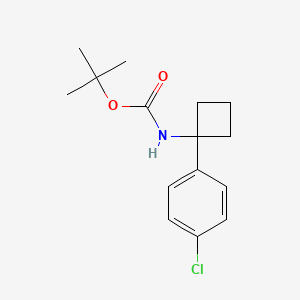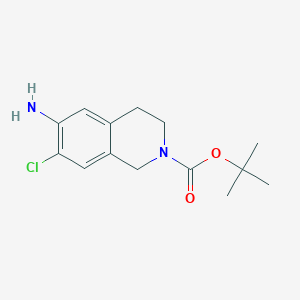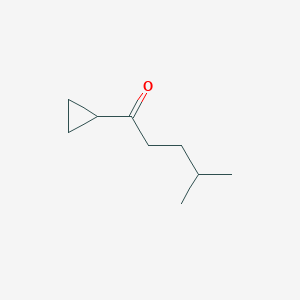
1-Cyclopropyl-4-methylpentan-1-one
Overview
Description
1-Cyclopropyl-4-methylpentan-1-one is an organic compound with the molecular formula C9H16O It is a ketone characterized by a cyclopropyl group attached to the first carbon and a methyl group on the fourth carbon of a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-4-methylpentan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable alkylating agent under basic conditions. For example, the reaction of cyclopropylmethyl ketone with methyl iodide in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of appropriate precursors and the use of advanced separation techniques like distillation or chromatography are often employed to obtain the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ketone group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Carboxylic acids, esters
Reduction: Alcohols
Substitution: Various substituted ketones and alcohols
Scientific Research Applications
1-Cyclopropyl-4-methylpentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Studies may explore its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-4-methylpentan-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. In biological systems, its mechanism would involve interactions with molecular targets like enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl ketone: Similar in structure but lacks the methyl group on the fourth carbon.
4-Methylpentan-2-one (Methyl isobutyl ketone): Similar carbon chain but lacks the cyclopropyl group.
Cyclopropylacetone: Contains a cyclopropyl group but differs in the position of the ketone group.
Uniqueness
1-Cyclopropyl-4-methylpentan-1-one is unique due to the presence of both a cyclopropyl group and a methyl group on a pentanone chain
Properties
IUPAC Name |
1-cyclopropyl-4-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7(2)3-6-9(10)8-4-5-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSPYOWFQXCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


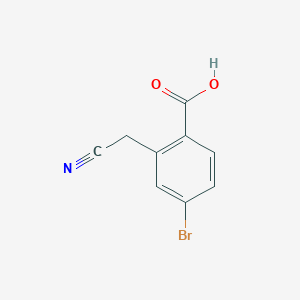
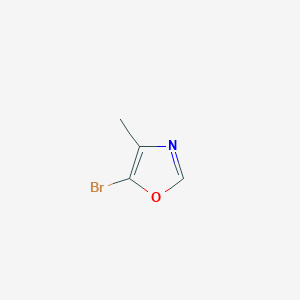
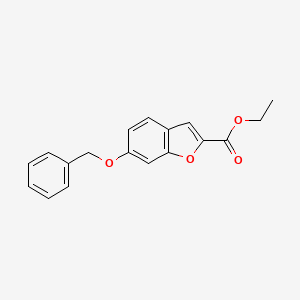
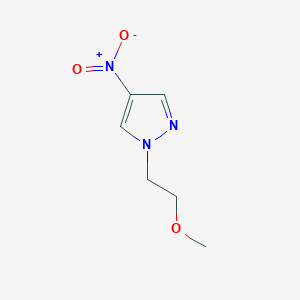
![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)
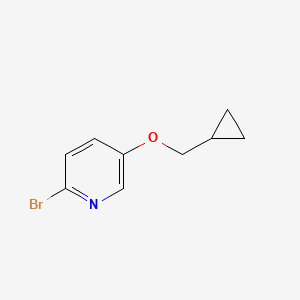

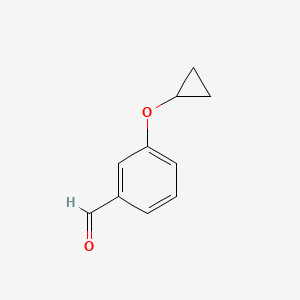


![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)

